molecular formula C19H18O4 B5697052 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B5697052
M. Wt: 310.3 g/mol
InChI Key: IQZVNQGJSYGWQY-UHFFFAOYSA-N
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Description

7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-isopropoxycoumarin in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl acetate
  • 4-methoxyphenyl derivatives of chromen-2-one

Uniqueness

7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropoxy and methoxy groups on the chromen-2-one scaffold can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-propan-2-yloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12(2)22-15-8-9-16-17(11-19(20)23-18(16)10-15)13-4-6-14(21-3)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZVNQGJSYGWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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